molecular formula C11H23NO B12592606 7-Nonen-2-ol, 1-amino-4,8-dimethyl- CAS No. 646049-98-1

7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Cat. No.: B12592606
CAS No.: 646049-98-1
M. Wt: 185.31 g/mol
InChI Key: KIQNXSLKQZWYHA-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Alcohol Functionalities in Advanced Organic Synthesis and Materials Science

Amino alcohols are a crucial class of organic compounds that contain both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality makes them highly versatile building blocks in advanced organic synthesis. scbt.com They serve as key intermediates in the creation of complex molecules, including pharmaceuticals and natural products. nih.gov The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. scbt.com In medicinal chemistry, the 1,2-amino alcohol motif is found in over 80 FDA-approved drugs and more than 2,000 natural products, highlighting its biological relevance. nih.gov

In the realm of materials science, amino alcohols are instrumental in the development of novel polymers and functional materials. scbt.com Their ability to form both hydrogen bonds and covalent linkages is exploited in the synthesis of poly(ester amide) elastomers, which are biodegradable and have tunable mechanical properties. nih.gov The amino and hydroxyl groups can also be used to modify surfaces, enhancing adhesion and introducing specific functionalities. scbt.com This versatility makes them valuable in creating materials with tailored properties for a variety of applications, from biomedical devices to industrial coatings. scbt.comnih.gov

Rationale and Specific Research Objectives for Investigating 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The specific investigation of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- is driven by the need to expand the library of available chiral building blocks for asymmetric synthesis. The structural features of this compound—a long unsaturated carbon chain, multiple stereocenters, and the vicinal amino alcohol functionality—make it a promising candidate for the synthesis of novel chiral ligands and complex target molecules.

Key Research Objectives:

Development of Stereoselective Syntheses: A primary goal is to establish efficient and highly stereoselective synthetic routes to access all possible stereoisomers of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

Exploration of Reactivity: Investigating the reactivity of the amino, hydroxyl, and olefinic functional groups to understand how they can be selectively manipulated in subsequent synthetic steps.

Catalytic Applications: Evaluating the potential of metal complexes derived from this amino alcohol as catalysts in asymmetric transformations.

Physicochemical Property Profiling: Characterizing the physical and chemical properties of the compound and its derivatives to identify potential applications in materials science.

Below is a table detailing the basic chemical properties of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

PropertyValueSource
Molecular FormulaC11H23NO nih.gov
Molecular Weight185.31 g/mol nih.gov
IUPAC Name1-amino-4,8-dimethylnon-7-en-2-ol nih.gov
CAS Number646049-98-1 nih.gov

Review of Precedent Synthetic Methodologies for Related Unsaturated and Aminoalcohol Architectures

The synthesis of unsaturated amino alcohols is a well-established area of organic chemistry, with numerous methods available. A common and effective approach involves the ring-opening of epoxides with amines. organic-chemistry.org This method is often highly regioselective and can be performed under mild conditions, sometimes even in water without a catalyst. organic-chemistry.org For the synthesis of chiral amino alcohols, the Sharpless asymmetric aminohydroxylation of alkenes provides a direct route to enantiomerically enriched products. diva-portal.org

Another powerful strategy is the use of metal-catalyzed reactions. For instance, copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents offers a pathway to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Ruthenium-catalyzed cross-metathesis reactions have also been employed in the synthesis of N-protected unsaturated amino alcohols. nih.gov More recently, palladium-catalyzed allylic C-H amination has emerged as a method to create syn-1,3-amino alcohol motifs. nih.gov These methodologies provide a strong foundation for developing a synthetic approach to 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

The table below summarizes some of the key synthetic strategies for related structures.

Synthetic MethodKey FeaturesRelevant Precedent
Epoxide Ring-OpeningHigh regioselectivity, mild conditions. organic-chemistry.orgSynthesis of β-amino alcohols from epoxides and amines. organic-chemistry.org
Asymmetric AminohydroxylationDirect conversion of alkenes to chiral amino alcohols. diva-portal.orgSharpless aminohydroxylation. diva-portal.org
Copper-Catalyzed Reductive CouplingAccess to chiral 1,2-aminoalcohols from ketones. nih.govEnantioselective aminoallylation of ketones. nih.govacs.org
Ruthenium-Catalyzed Cross-MetathesisFormation of unsaturated amino alcohols. nih.govSynthesis involving allyl cyanide and pent-4-en-1-ol. nih.gov
Palladium-Catalyzed Allylic C-H AminationCreation of syn-1,3-amino alcohol motifs. nih.govIntramolecular amination of homoallylic N-nosyl carbamates. nih.gov

Overview of Advanced Computational and Spectroscopic Approaches Pertinent to Complex Chiral Organic Molecules

The structural elucidation and analysis of complex chiral molecules like 7-Nonen-2-ol, 1-amino-4,8-dimethyl- rely on a combination of advanced computational and spectroscopic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the connectivity and stereochemistry of organic molecules. hardmantrust.org.ukresearchgate.net For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of chiral molecules. hardmantrust.org.uk

Raman Optical Activity (ROA): ROA is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. rsc.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. researchgate.net

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to predict the structures, energies, and spectroscopic properties of molecules. mdpi.com These calculations can aid in the assignment of absolute configurations by comparing calculated and experimental CD or ROA spectra. mdpi.com

Molecular Modeling: Molecular modeling techniques can be used to study the conformational landscape of flexible molecules and to understand intermolecular interactions, such as those between a chiral molecule and a receptor or a chiral stationary phase in chromatography. acs.orgnumberanalytics.com

Crystal Structure Prediction: For crystalline materials, computational methods can predict the most likely crystal packing arrangements, which is crucial for understanding solid-state properties. acs.org

The following table highlights some of the key analytical techniques.

Analytical TechniqueApplication in Chiral Molecule Analysis
NMR SpectroscopyDetermination of relative stereochemistry and enantiomeric purity (with chiral auxiliaries). researchgate.net
Circular Dichroism (CD)Determination of absolute configuration. hardmantrust.org.uk
Raman Optical Activity (ROA)Determination of absolute configuration and conformation in solution. rsc.org
Mass Spectrometry (MS)Molecular weight determination and structural fragment analysis. researchgate.net
DFT CalculationsPrediction of spectroscopic properties to aid in structure elucidation. mdpi.com
Molecular ModelingStudy of conformations and intermolecular interactions. acs.orgnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646049-98-1

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-amino-4,8-dimethylnon-7-en-2-ol

InChI

InChI=1S/C11H23NO/c1-9(2)5-4-6-10(3)7-11(13)8-12/h5,10-11,13H,4,6-8,12H2,1-3H3

InChI Key

KIQNXSLKQZWYHA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(CN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Nonen 2 Ol, 1 Amino 4,8 Dimethyl and Its Analogs

Comprehensive Retrosynthetic Analysis and Strategic Disconnections for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

A plausible retrosynthetic analysis of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- would disconnect the molecule at the C-N and C-C bonds adjacent to the stereocenters. A key disconnection would be the C1-N bond, suggesting a late-stage introduction of the amino group. This could be achieved through the reductive amination of a ketone precursor, 4,8-dimethylnon-7-en-2-one . Another strategic disconnection could be at the C2-C3 bond, pointing towards an aldol-type addition or a Grignard reaction involving a suitable aldehyde and a propan-2-one equivalent. However, no published studies have specifically detailed or compared these strategic disconnections for the target molecule.

Design and Implementation of Novel Stereoselective Synthesis Routes to 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The synthesis of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- presents significant stereochemical challenges due to the presence of two stereocenters at the C1 and C2 positions.

Diastereoselective and Enantioselective Approaches

The development of stereoselective routes would be paramount. Diastereoselective approaches could involve substrate-controlled methods, where the existing stereocenter in a precursor directs the formation of the new one. For instance, the reduction of an α-amino ketone precursor could be directed by the adjacent chiral center. Enantioselective methods would likely rely on chiral catalysts or reagents. Examples from the broader literature on amino alcohol synthesis suggest that asymmetric transfer hydrogenation of the corresponding α-amino ketone or the use of chiral auxiliaries could be viable strategies. nih.govnih.gov However, no studies have reported the application of these methods to produce enantiomerically pure 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

Control of Regiochemistry and Olefin Geometry in Target Synthesis

Maintaining the regiochemistry and the E/Z geometry of the double bond between C7 and C8 throughout a multi-step synthesis would be a critical consideration. Synthetic routes starting from precursors where this olefin is already in place, such as citronellal (B1669106) or related terpenes, would be advantageous. The stability of the double bond under various reaction conditions (e.g., oxidation, reduction, amination) would need to be carefully evaluated. organic-chemistry.org No literature specifically addresses the challenges of preserving the olefin geometry during the synthesis of the title compound.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereochemical Purity of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The optimization of any synthetic route is crucial for maximizing yield and purity. This would involve a systematic study of various reaction parameters. For a hypothetical reductive amination of 4,8-dimethylnon-7-en-2-one, these parameters would include:

Catalyst: Screening of various hydrogenation catalysts (e.g., Pd/C, Raney Ni, PtO2) or transfer hydrogenation catalysts (e.g., Ru- or Rh-based complexes). acs.org

Reducing Agent: Evaluating different hydride sources (e.g., NaBH4, NaBH3CN, H2). organic-chemistry.org

Solvent: Investigating the effect of solvent polarity and coordinating ability on reaction rate and selectivity.

Temperature and Pressure: Optimizing these parameters to ensure complete conversion while minimizing side reactions.

Amine Source: For a primary amine, ammonia (B1221849) or a protected equivalent would be used.

Without experimental data, a data table illustrating the impact of these parameters on the synthesis of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- cannot be constructed.

Directed Derivatization and Structural Modification of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The primary amino and secondary hydroxyl groups of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- would be amenable to a variety of derivatization reactions. The amino group could react with electrophiles such as acyl chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, and sulfonamides, respectively. The hydroxyl group could be acylated, etherified, or oxidized. Selective derivatization of one functional group in the presence of the other would likely require the use of protecting groups. For instance, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reaction at the hydroxyl group. While general methods for the derivatization of amino alcohols are well-established, no specific examples involving 7-Nonen-2-ol, 1-amino-4,8-dimethyl- have been reported.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 7 Nonen 2 Ol, 1 Amino 4,8 Dimethyl

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data is available for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Resonances and Stereochemical Confirmation

There is no published NMR data, including 1D (¹H and ¹³C) or 2D (COSY, HSQC, HMBC, NOESY) spectra, for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Connectivity and proximity analyses based on 2D NMR techniques have not been reported for this compound.

Advanced NMR Applications for Conformational Analysis and Dynamic Processes

Studies involving advanced NMR applications to analyze the conformation and dynamic processes of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- are not available in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Assessment of Functional Group Environments and Intermolecular Interactions

No infrared or Raman spectra have been published for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

Chiroptical Spectroscopy (Electronic Circular Dichroism and Vibrational Circular Dichroism) for Absolute Configuration Assignment of Chiral Centers in 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

There are no chiroptical spectroscopy studies, such as Electronic Circular Dichroism or Vibrational Circular Dichroism, available to determine the absolute configuration of the chiral centers in this molecule.

Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Molecular Structure and Conformational Studies (if suitable crystals can be obtained)

No single-crystal X-ray diffraction data has been reported, which would definitively determine the solid-state molecular structure of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

Reaction Mechanisms and Transformational Pathways Involving 7 Nonen 2 Ol, 1 Amino 4,8 Dimethyl

Kinetic and Thermodynamic Profiling of Key Chemical Transformations of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The kinetics and thermodynamics of reactions involving 7-Nonen-2-ol, 1-amino-4,8-dimethyl- can be predicted by analyzing the reactivity of its individual functional groups. The primary amine is a potent nucleophile, while the secondary alcohol can act as both a nucleophile and a leaving group upon protonation. The terminal alkene is susceptible to electrophilic addition.

Key hypothetical transformations could include intramolecular cyclization, acylation, and oxidation.

Intramolecular Cyclization: Under acidic conditions, the alkene could be protonated, leading to a carbocation that could be attacked by the hydroxyl or amino group, forming a cyclic ether or a substituted pyrrolidine/piperidine, respectively. The formation of five- or six-membered rings is generally thermodynamically favored.

Acylation: The primary amine is expected to be more nucleophilic than the secondary alcohol, leading to selective N-acylation under standard conditions. Kinetically, this reaction would be rapid. O-acylation of the less reactive secondary alcohol would likely require more forcing conditions or the use of a catalyst.

Oxidation: The secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent would determine the kinetic profile of this transformation.

The following table provides a hypothetical kinetic and thermodynamic profile for these transformations.

TransformationPlausible ReagentPredicted Kinetic ProfilePredicted Thermodynamic Favorability
N-Acylation Acetyl ChlorideFast, low activation energyHighly favorable (exergonic)
O-Acylation Acetic Anhydride, PyridineModerate, higher activation energy than N-acylationFavorable (exergonic)
Oxidation of Alcohol PCC (Pyridinium chlorochromate)Moderate, proceeds readily at room temperatureFavorable (exergonic)
Intramolecular Cyclization (Hydroalkoxylation) H₂SO₄ (catalytic)Slow, requires heating, likely high activation energyModerately favorable for 5/6-membered rings

This table is a theoretical representation and is not based on experimental data.

Elucidation of Reaction Mechanisms and Identification of Intermediates for Transformations of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The reaction mechanisms for this compound are expected to follow established organic chemistry principles.

In an intramolecular hydroamination or hydroalkoxylation , the reaction would likely proceed via a Markovnikov or anti-Markovnikov addition mechanism depending on the catalyst used. For an acid-catalyzed reaction, the mechanism would involve:

Protonation of the double bond to form a secondary carbocation at C-7.

Nucleophilic attack by the nitrogen of the amino group or the oxygen of the hydroxyl group onto the carbocation.

Deprotonation to yield the final cyclic product.

A key intermediate in this pathway would be the cyclic transition state leading to the formation of the new heterocyclic ring.

For an acylation reaction , the mechanism would be a standard nucleophilic acyl substitution. For N-acylation with an acyl chloride:

The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The chloride ion is eliminated, and the carbonyl group is reformed.

A final deprotonation step by a mild base yields the neutral amide.

The tetrahedral intermediate is the key high-energy intermediate in this mechanistic pathway.

Stereospecificity and Stereoselectivity in Reactions Involving the Chiral Centers of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

The presence of chiral centers at C-2 (bearing the hydroxyl group) and C-4 (bearing a methyl group) will significantly influence the stereochemical outcome of reactions.

Diastereoselectivity: Any reaction that creates a new stereocenter will likely proceed with some degree of diastereoselectivity due to the steric and electronic influence of the existing chiral centers. For instance, in an intramolecular cyclization that forms a new chiral center at C-7, the approach of the nucleophile (amine or alcohol) would be directed to one face of the intermediate carbocation over the other. This facial selectivity would be governed by minimizing steric hindrance, as predicted by models like the Felkin-Anh model, where the largest group orients itself away from the incoming nucleophile's trajectory.

Stereospecificity: If a reaction occurs directly at one of the existing chiral centers (e.g., a substitution reaction at C-2), the mechanism will determine the stereochemical outcome. An S_N2 reaction would proceed with an inversion of configuration, while an S_N1 reaction would lead to a racemic or near-racemic mixture of products at that center.

Consider the oxidation of the secondary alcohol to a ketone. This reaction results in the loss of the stereocenter at C-2. However, the chirality at C-4 remains and can direct subsequent reactions at the newly formed ketone. For example, the reduction of this ketone back to an alcohol would likely favor the formation of one diastereomer over the other.

Degradation Studies and Stability Assessment of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- under Varied Environmental and Processing Conditions

The stability of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- is predicted to be sensitive to several environmental and processing conditions.

Oxidative Degradation: The primary amine and the alkene are susceptible to oxidation from atmospheric oxygen, especially in the presence of light or metal catalysts. This could lead to the formation of hydroperoxides, imines, or cleavage of the double bond. The secondary alcohol can also be oxidized, as previously mentioned.

Acidic Conditions: In acidic media, the amino group will be protonated to form an ammonium (B1175870) salt. While this may protect the amine from some reactions, strong acids at elevated temperatures could promote dehydration of the secondary alcohol to form an additional double bond, or catalyze intramolecular cyclization.

Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. Strong bases could potentially deprotonate the secondary alcohol, forming an alkoxide, which could then participate in other reactions.

Thermal Stress: High temperatures could induce degradation through various pathways, including dehydration, elimination reactions, or polymerization initiated at the alkene.

The following table provides a hypothetical stability assessment.

ConditionPredicted StabilityPotential Degradation Products
Air/Light Exposure Low to ModerateImines, Oxides, Aldehydes/Ketones from alkene cleavage
Strong Acid (e.g., HCl, H₂SO₄) LowAmmonium salt, Diene (from dehydration), Cyclic ethers/amines
Strong Base (e.g., NaOH) ModerateAlkoxide, potential for elimination reactions at high temp
Elevated Temperature (>100°C) LowDehydration products, polymerization products
Common Oxidizing Agents (e.g., H₂O₂) LowKetone, N-oxide, Epoxide

This table is a theoretical representation and is not based on experimental data.

Computational and Theoretical Investigations of 7 Nonen 2 Ol, 1 Amino 4,8 Dimethyl

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy. For a molecule like 7-Nonen-2-ol, 1-amino-4,8-dimethyl-, DFT calculations can provide fundamental insights into its stability, reactivity, and spectral signatures.

Electronic Structure and Reactivity: DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for estimating the molecule's kinetic stability and chemical reactivity. Regions of high electron density, identified through the molecular electrostatic potential (MEP) map, can predict sites susceptible to electrophilic attack, while regions of low electron density indicate sites for nucleophilic attack. For 7-Nonen-2-ol, 1-amino-4,8-dimethyl-, the lone pairs on the nitrogen and oxygen atoms are expected to be primary sites of high electron density (nucleophilic centers), while the hydrogen of the hydroxyl group would be an electrophilic center.

Spectroscopic Property Prediction: DFT is a powerful tool for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies corresponding to the molecule's normal modes, a theoretical IR spectrum can be generated. This allows for the assignment of experimental peaks to specific bond stretches, bends, and torsions. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Hypothetical DFT-Predicted Data for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Disclaimer: The following data are illustrative examples of what a DFT calculation might yield and are not based on actual computed results for this specific molecule.

Table 1: Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretching 3450 Broad, Strong
N-H Stretching 3350, 3280 Medium, Sharp
C-H (sp³) Stretching 2960-2850 Strong
C=C Stretching 1650 Medium-Weak
C-O Stretching 1100 Strong

Table 2: Predicted Reactivity Descriptors

Parameter Hypothetical Value Interpretation
HOMO Energy -8.5 eV Indicates electron-donating capability (amine, alkene)
LUMO Energy +1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 9.7 eV Suggests high kinetic stability

Molecular Dynamics Simulations for Conformational Ensemble Analysis and Solvation Effects on 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. pitt.edumdpi.com For a flexible molecule like 7-Nonen-2-ol, 1-amino-4,8-dimethyl-, which has numerous rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov

Conformational Ensemble Analysis: A single static structure is insufficient to describe a flexible molecule. MD simulations generate a trajectory of molecular motion, revealing the various conformations the molecule can adopt at a given temperature. mdpi.com By analyzing this trajectory, researchers can identify the most stable, low-energy conformations and the transitions between them. pitt.edu Key dihedral angles (e.g., around the C-C bonds of the nonane (B91170) backbone and the C-C bonds adjacent to the amine and hydroxyl groups) can be monitored to map the conformational space. mdpi.com This analysis helps understand how the molecule's shape changes, which is crucial for its biological activity and physical properties. nih.gov

Solvation Effects: MD simulations can explicitly model the surrounding solvent (e.g., water), providing insights into how the molecule interacts with its environment. These simulations can reveal the structure of the solvation shell, the formation of hydrogen bonds between the amine/hydroxyl groups and water, and how the hydrophobic alkyl chain orients itself. The presence of solvent can significantly influence the conformational preferences of the molecule, stabilizing certain shapes over others.

Hypothetical Conformational Analysis Data for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Disclaimer: The following data are for illustrative purposes to represent typical outputs of an MD simulation and are not based on actual computed results.

Table 3: Dominant Conformers Identified from MD Simulation

Conformer ID Dihedral Angle (C3-C4-C5-C6) Dihedral Angle (H-O-C2-C1) Relative Population (%)
1 175° (anti) 65° (gauche) 45
2 -68° (gauche-) 180° (anti) 30
3 70° (gauche+) -60° (gauche-) 15

In Silico Exploration of Potential Catalytic or Ligand Binding Sites within 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Given its size and functional groups, 7-Nonen-2-ol, 1-amino-4,8-dimethyl- is more likely to act as a ligand that binds to a larger macromolecule (like a protein or enzyme) rather than possessing catalytic sites itself. springernature.com In silico methods are essential for predicting how this molecule might interact with biological targets. researchgate.net

Ligand Docking and Binding Site Analysis: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. springernature.com In a hypothetical scenario, 7-Nonen-2-ol, 1-amino-4,8-dimethyl- could be docked into the active site of an enzyme. The calculations would explore various binding poses and score them based on factors like intermolecular forces. The amino group (-NH₂) and hydroxyl group (-OH) are key features for forming hydrogen bonds, while the non-polar hydrocarbon chain can engage in van der Waals and hydrophobic interactions. acs.orgnih.gov Such studies can identify which amino acid residues in a protein's active site are critical for binding and can estimate the binding affinity. nih.gov

Hypothetical Ligand Binding Interaction Data

Disclaimer: The data below is a hypothetical representation of a docking study and does not correspond to a real protein-ligand complex.

Table 4: Predicted Interactions with a Hypothetical Enzyme Active Site

Functional Group of Ligand Interacting Residue (Enzyme) Interaction Type Hypothetical Distance (Å)
Hydroxyl (-OH) Aspartic Acid (ASP) 102 Hydrogen Bond (Donor) 2.1
Amino (-NH₂) Glutamic Acid (GLU) 250 Hydrogen Bond (Donor) 1.9
Amino (-NH₂) Serine (SER) 150 Hydrogen Bond (Acceptor) 2.8
Isopropyl group (at C8) Leucine (LEU) 88 Hydrophobic Interaction 3.8

Transition State Characterization and Reaction Pathway Modeling for Transformations of 7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Understanding how a molecule transforms chemically requires identifying the reaction pathway and characterizing the high-energy transition state (TS) that separates reactants from products. researchgate.net Computational methods can model these transformations, providing mechanistic details that are often difficult to obtain experimentally. nih.govacs.org

Transition State Searching: For a potential reaction involving 7-Nonen-2-ol, 1-amino-4,8-dimethyl-, such as an intramolecular cyclization or oxidation, computational algorithms can locate the geometry of the transition state. The TS is a first-order saddle point on the potential energy surface. Verifying the TS involves frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Modeling: Once the structures of the reactant, transition state, and product are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile shows the activation energy (the energy difference between the reactant and the transition state), which is a key determinant of the reaction rate. For example, one could model the intramolecular Sₙ2 reaction where the amino group attacks the carbon bearing the hydroxyl group (or a derivative), leading to a cyclic ether. Modeling would reveal the energetic barrier for this process and whether it is a feasible pathway. researchgate.netnih.gov

Exploration of Advanced Applications and Future Research Directions of 7 Nonen 2 Ol, 1 Amino 4,8 Dimethyl in Materials and Chemical Sciences

Investigation of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- as a Chiral Building Block in Asymmetric Synthesis

The molecular structure of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- possesses at least two chiral centers, at the C2 (hydroxyl-bearing) and C4 (methyl-bearing) positions. This inherent chirality suggests its potential as a valuable building block in asymmetric synthesis. Chiral amino alcohols are a well-established class of compounds used as precursors for the synthesis of chiral ligands, auxiliaries, and catalysts.

Theoretical Applications:

Chiral Ligands: The amino and hydroxyl groups can be chemically modified to create bidentate ligands capable of coordinating with metal centers. Such ligands are instrumental in a wide array of asymmetric catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Chiral Auxiliaries: The compound could potentially be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary can be cleaved and recovered.

Organocatalysts: The amino alcohol functionality itself, or a derivative thereof, could serve as an organocatalyst for reactions such as asymmetric aldol (B89426) or Michael additions.

Currently, there are no specific published studies demonstrating these applications for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-.

Potential Application of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- in Polymer Science and Advanced Materials Development

The bifunctional nature of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- (containing an amino, a hydroxyl, and a terminal alkene group) makes it a theoretically interesting candidate for polymer science.

Hypothetical Roles in Polymer Chemistry:

Potential RoleDescription
Monomer The presence of the terminal double bond allows it to be a monomer in addition polymerization. The amino and hydroxyl groups could either be protected and deprotected post-polymerization to introduce functionality, or they could participate in other polymerization types like polycondensation or ring-opening polymerization if appropriately modified.
Cross-linking Agent If incorporated into a polymer chain, the pendant amino and hydroxyl groups could serve as sites for cross-linking, which would enhance the thermal and mechanical properties of the resulting material.
Surfactant The molecule has a hydrophobic aliphatic chain and a hydrophilic amino alcohol head, suggesting potential surfactant properties. This could be exploited in emulsion polymerization or for the formulation of advanced materials.

Detailed research into the polymerization behavior and material properties of polymers derived from this specific compound is not currently available.

Role of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- as a Ligand in Organometallic Catalysis

As mentioned in section 6.1, the amino and hydroxyl groups of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- are capable of coordinating with a variety of metal atoms. This makes it a potential ligand for organometallic catalysts. The stereochemistry of the ligand can influence the stereochemical outcome of the catalyzed reaction, making it a candidate for asymmetric catalysis.

Potential Ligand-Metal Complexes and Their Applications:

Metal CenterPotential Catalytic Application
RutheniumAsymmetric transfer hydrogenation of ketones and imines.
Rhodium/IridiumAsymmetric hydrogenation of olefins.
PalladiumAsymmetric allylic alkylation.
Titanium/ZirconiumCatalysis of polymerization and other organic transformations.

The synthesis and catalytic activity of organometallic complexes featuring 7-Nonen-2-ol, 1-amino-4,8-dimethyl- as a ligand have not been reported in the scientific literature.

Future Prospects for Functionalization and Derivatization Strategies of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- Towards Novel Chemical Entities

The future utility of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- will heavily depend on the development of strategies for its functionalization and derivatization. The three key functional groups—the primary amine, the secondary alcohol, and the terminal alkene—offer multiple handles for chemical modification.

Prospective Derivatization Pathways:

N-Functionalization: The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines, which can modulate its electronic and steric properties as a ligand or building block.

O-Functionalization: The hydroxyl group can be etherified or esterified, which can be used for protection or to introduce new functionalities.

Alkene Functionalization: The terminal double bond can undergo a variety of reactions, including hydrogenation, hydroformylation, epoxidation, or metathesis, to create a diverse range of new molecular scaffolds.

The exploration of these derivatization strategies is a necessary first step to unlock the potential of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- in the chemical and materials sciences. Without such foundational research, its advanced applications remain speculative.

Q & A

Q. What safety protocols are critical when handling 7-Nonen-2-ol, 1-amino-4,8-dimethyl- in laboratory settings?

Answer: Based on its GHS classification, this compound exhibits acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must use fume hoods for ventilation, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, immediately wash with soap and water for 15 minutes. For spills, avoid dust generation and use inert absorbents like vermiculite. Always consult SDS sections 2, 4, and 8 for hazard mitigation .

Q. How can researchers determine the physical properties of this compound if literature data is incomplete?

Answer: Key properties (e.g., boiling point, solubility) can be experimentally determined. Use differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) coupled with a flame ionization detector (FID) for volatility assessment. For partition coefficients (log P), employ shake-flask methods with octanol/water systems. Cross-validate results with computational tools like COSMO-RS or group contribution models .

Q. What synthetic routes are recommended for preparing 7-Nonen-2-ol, 1-amino-4,8-dimethyl-?

Answer: While specific protocols are scarce, analogous amino-alcohol syntheses suggest reductive amination of ketones or Grignard reactions with protected amines. For example, react 4,8-dimethylnonen-2-one with an ammonia source under hydrogenation (e.g., H₂/Pd-C). Optimize stereochemistry using chiral catalysts or enzymatic resolution. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., acute toxicity vs. mutagenicity) be resolved for this compound?

Answer: Discrepancies often arise from assay conditions (e.g., cell lines, exposure times). Conduct comparative studies using standardized OECD guidelines:

  • In vitro: Use Ames test (TA98/TA100 strains) for mutagenicity and MTT assays on human bronchial cells (BEAS-2B) for respiratory toxicity.
  • In silico: Apply QSAR models like TOPKAT or DEREK to predict endpoints. Cross-reference with existing SDS classifications to identify data gaps .

Q. What advanced analytical techniques are suitable for characterizing its stability under varying conditions?

Answer: Use accelerated stability testing:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C with a 10°C/min ramp under nitrogen.
  • Photostability : Expose to UV-Vis light (300–800 nm) and analyze degradation via HPLC-MS.
  • Hydrolytic stability : Incubate in buffers (pH 4–9) at 40°C for 4 weeks, then quantify degradation products using NMR (¹H/¹³C) .

Q. How can researchers design experiments to study its reactivity with common laboratory reagents?

Answer: Prioritize incompatibility testing based on functional groups. For example:

  • Oxidizing agents : React with KMnO₄ in acidic conditions and monitor via IR spectroscopy for ketone formation.
  • Nucleophiles : Treat with thiols (e.g., cysteine) and analyze adducts via LC-TOF-MS.
  • Document reaction pathways using computational tools (Gaussian for transition-state modeling) .

Q. What methodologies address the lack of ecological data (e.g., biodegradation, aquatic toxicity)?

Answer: Conduct OECD 301F biodegradation tests: Incubate with activated sludge and measure CO₂ evolution. For aquatic toxicity, use Daphnia magna acute immobilization assays (48-hour EC₅₀) and algal growth inhibition tests (Raphidocelis subcapitata). Pair with fugacity modeling to predict environmental partitioning .

Data Analysis & Experimental Design

Q. How should researchers optimize gas chromatography conditions for separating stereoisomers of this compound?

Answer: Use chiral stationary phases (e.g., β-cyclodextrin derivatives) in GC. Optimize temperature programming: Start at 80°C (hold 2 min), ramp at 3°C/min to 180°C. Compare retention indices (RI) with NIST database entries for analogous structures. Validate enantiomeric purity via polarimetry or chiral HPLC .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For low sample sizes, employ Bayesian dose-response modeling (Stan or PyMC3). Report confidence intervals and effect sizes (Cohen’s d) .

Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?

Answer: Train models on PubChem datasets using descriptors like molecular weight, topological surface area, and Abraham solvation parameters. Use random forest or gradient-boosting algorithms (scikit-learn) for regression tasks. Validate predictions with leave-one-out cross-validation and external test sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.